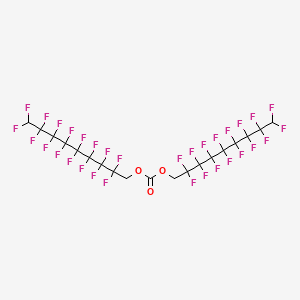![molecular formula C11H22NO8P B12086608 3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO is a complex organic compound that features a combination of protective groups and functional moieties. The compound is notable for its applications in various fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO typically involves the use of phospho-aldol reactions. These reactions are known for their efficiency in forming P-C bonds, which are crucial for the synthesis of α-hydroxyphosphonates . The reaction generally involves the addition of dialkyl phosphites to aldehydes or ketones under base-promoted conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale phospho-aldol reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl phosphites, aldehydes, ketones, and various catalysts such as palladium and copper . Reaction conditions often involve the use of bases like triethylamine and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include α-hydroxyphosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism by which N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity . The specific pathways involved depend on the biological context and the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other α-hydroxyphosphonates and phosphoramidates, which share structural features and functional groups with N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO .
Uniqueness
What sets N(ALPHA)-BOC-O-(DIMETHYLPHOSPHO)-L-THREO apart is its combination of protective groups and functional moieties, which provide unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and biological research .
Propriétés
Formule moléculaire |
C11H22NO8P |
|---|---|
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14) |
Clé InChI |
JUSXWTSHOQYBSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
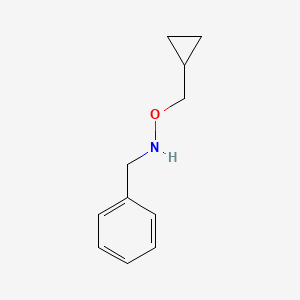
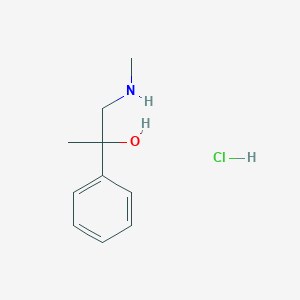

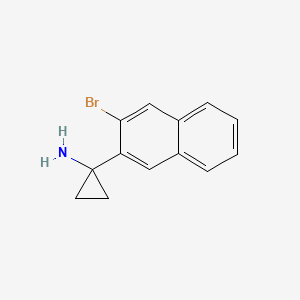
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
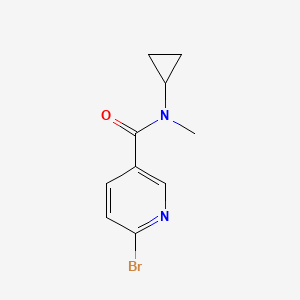
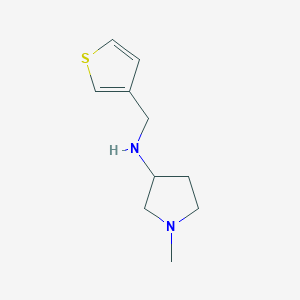

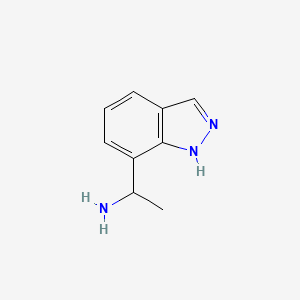
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
